molecular formula C9H10ClNOS B14812345 2-Chloro-3-cyclopropoxy-6-(methylthio)pyridine

2-Chloro-3-cyclopropoxy-6-(methylthio)pyridine

Cat. No.: B14812345
M. Wt: 215.70 g/mol
InChI Key: DIFKYPBAJZXXDG-UHFFFAOYSA-N
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Description

2-Chloro-3-cyclopropoxy-6-(methylsulfanyl)pyridine is an organic compound with the molecular formula C9H10ClNOS and a molecular weight of 215.70 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a chlorine atom, a cyclopropoxy group, and a methylsulfanyl group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-3-cyclopropoxy-6-(methylsulfanyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(methylsulfanyl)pyridine with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclopropoxy-6-(methylsulfanyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyridine ring to a piperidine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), bases (potassium carbonate), solvents (DMF, dichloromethane).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

    Reduction Reactions: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran).

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Reduced pyridine derivatives (e.g., piperidine derivatives).

Scientific Research Applications

2-Chloro-3-cyclopropoxy-6-(methylsulfanyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industry: The compound can be used in the development of agrochemicals and materials science, where its reactivity and stability are advantageous.

Mechanism of Action

The mechanism of action of 2-chloro-3-cyclopropoxy-6-(methylsulfanyl)pyridine depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine, cyclopropoxy, and methylsulfanyl groups can influence its binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(methylsulfanyl)pyridine: Lacks the cyclopropoxy group, which may affect its reactivity and applications.

    3-Cyclopropoxy-6-(methylsulfanyl)pyridine: Lacks the chlorine atom, which can influence its chemical properties and reactivity.

    2-Chloro-3-cyclopropoxy-pyridine: Lacks the methylsulfanyl group, which can affect its biological activity and chemical reactivity.

Uniqueness

2-Chloro-3-cyclopropoxy-6-(methylsulfanyl)pyridine is unique due to the combination of its substituents, which confer specific chemical and biological properties

Properties

Molecular Formula

C9H10ClNOS

Molecular Weight

215.70 g/mol

IUPAC Name

2-chloro-3-cyclopropyloxy-6-methylsulfanylpyridine

InChI

InChI=1S/C9H10ClNOS/c1-13-8-5-4-7(9(10)11-8)12-6-2-3-6/h4-6H,2-3H2,1H3

InChI Key

DIFKYPBAJZXXDG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C(C=C1)OC2CC2)Cl

Origin of Product

United States

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